N-(1-cyanocyclopentyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide
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Overview
Description
“N-(1-cyanocyclopentyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide” is a complex organic compound. It contains a cyclopentyl group (a five-membered carbon ring), a trifluoromethyl group (a carbon atom bonded to three fluorine atoms), and a piperidinyl group (a six-membered ring containing five carbon atoms and one nitrogen atom). The compound also features an acetamide group (consisting of a carbonyl group (C=O) and an amine (NH2)) .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation . The exact method would depend on the specific reactions used to introduce the cyclopentyl, trifluoromethyl, piperidinyl, and acetamide groups .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The trifluoromethyl group is known to be electron-withdrawing, which could affect the reactivity of the compound .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The trifluoromethyl group is known to undergo various reactions, including C–F bond activation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would depend on its molecular structure. Trifluoromethyl groups are known to influence the properties of the compounds they are part of .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20F3N3O/c15-14(16,17)11-4-3-7-20(8-11)9-12(21)19-13(10-18)5-1-2-6-13/h11H,1-9H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTSAIVIDDDHOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CN2CCCC(C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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